3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
- 2-Methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin
Uniqueness
3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid stands out due to its unique propanoic acid side chain, which can influence its solubility, reactivity, and biological activity. This structural feature differentiates it from other triazolopyrimidine derivatives and can enhance its potential in various applications .
Properties
IUPAC Name |
3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-4-7(14)13-9(10-5)11-6(12-13)2-3-8(15)16/h4H,2-3H2,1H3,(H,15,16)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHUFWAGNUXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331257 | |
Record name | 3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
840455-77-8 | |
Record name | 3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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